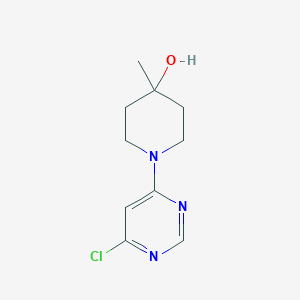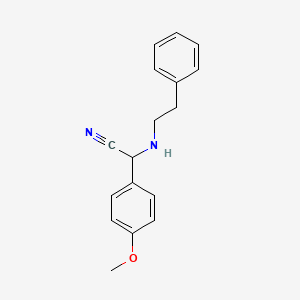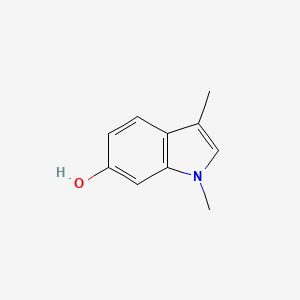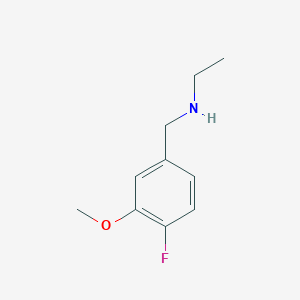
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a chemical compound with the empirical formula C9H12N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, often involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques, including 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are condensation and cyclization . Dehydration occurs faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Scientific Research Applications
Anti-Inflammatory Properties
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid and its derivatives have been studied for their anti-inflammatory properties. Research by Nagakura et al. (1979) synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, which demonstrated significant anti-inflammatory activity in the carrageenan edema test, indicating potential therapeutic applications in inflammatory conditions (Nagakura, Ota, Shimidzu, Kawamura, Eto, & Wada, 1979).
Structural Analysis and Synthesis
Murugavel et al. (2010) conducted a study on the synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles, offering insights into the molecular structure and potential applications in chemical synthesis and pharmaceutical development (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Energetic and Structural Analysis
Research conducted by Orozco-Guareño et al. (2019) on the enthalpy of formation for 1-methyl-1H-indazole-6-carboxylic acid and its derivatives provided valuable information about their energetic and structural properties. This research is critical for understanding the stability and reactivity of these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Application in Organic Synthesis
The study by Bovens et al. (1993) explored the use of optically active pyrazoles, including 4,5,6,7-tetrahydro-indazoles, for the preparation of palladium-coordinated ligands. This research is significant for the field of organic synthesis, particularly in the development of new catalysts and synthetic pathways (Bovens, Togni, & Venanzi, 1993).
Corrosion Inhibition
Ansari et al. (2015) investigated the potential of 4,5,6,7-tetrahydro-1H-indazole derivatives as corrosion inhibitors for mild steel in acidic solutions. This research highlights an industrial application of these compounds in protecting metals from corrosion, particularly in acidizing processes (Ansari Abdeslam, Manssouri Mounir, Z. Mohamed, Lakbaibi Zouhair, & A. Mohamed, 2015).
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s worth noting that indazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, disrupting their normal function and leading to changes in cell behavior .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Indazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemical Analysis
Biochemical Properties
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential interactions with various other biomolecules, including matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α), further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the production of prostaglandin E2 (PGE2) in osteoarthritis cartilage explants, thereby reducing inflammation . Furthermore, this compound affects gene expression by downregulating the expression of pro-inflammatory genes, such as TNF-α and MMP-13 . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, the compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for the compound’s anti-inflammatory properties. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have indicated that this compound can exert sustained effects on cellular function, including prolonged inhibition of inflammatory responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively reduce inflammation and modulate immune responses without causing significant adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins, facilitating its distribution to different cellular compartments . The compound’s ability to accumulate in certain tissues, such as the liver and kidneys, is crucial for its therapeutic and toxicological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can exert its biochemical effects . For example, the localization of the compound to the mitochondria can influence cellular energy metabolism and apoptosis .
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIDHFECIZGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1490736-66-7 | |
| Record name | 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



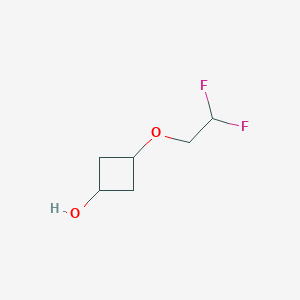
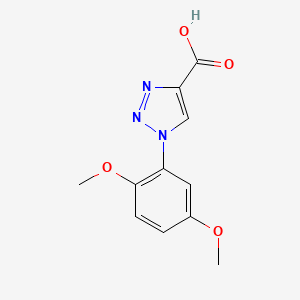

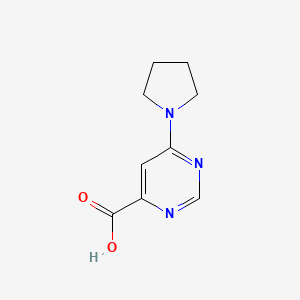
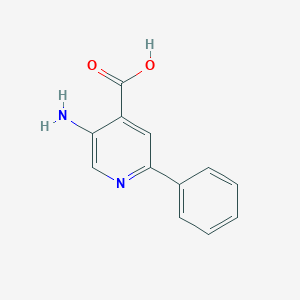
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)
